molecular formula C10H3Cl2FN2 B13339995 4,7-Dichloro-8-fluoroquinoline-3-carbonitrile

4,7-Dichloro-8-fluoroquinoline-3-carbonitrile

Cat. No.: B13339995
M. Wt: 241.05 g/mol
InChI Key: PJNKPNCBXJJIIV-UHFFFAOYSA-N
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Description

4,7-Dichloro-8-fluoroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 4th, 7th, and 8th positions of the quinoline ring, respectively, and a carbonitrile group at the 3rd position. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-8-fluoroquinoline-3-carbonitrile typically involves the cyclization of substituted anilines with diethyl oxalate under acidic conditions. The intermediate imine formed is then cyclized to form the pyridine ring by heating in mineral oil.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch processes that utilize similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-8-fluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the 4th and 7th positions are highly reactive and can be replaced by nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, which can replace the chlorine atoms through nucleophilic substitution. Conditions often involve heating and the use of solvents like dimethylformamide or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with primary amines can yield aminoquinoline derivatives, which are important intermediates in the synthesis of antimalarial drugs .

Scientific Research Applications

4,7-Dichloro-8-fluoroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dichloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antimalarial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dichloro-8-fluoroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C10H3Cl2FN2

Molecular Weight

241.05 g/mol

IUPAC Name

4,7-dichloro-8-fluoroquinoline-3-carbonitrile

InChI

InChI=1S/C10H3Cl2FN2/c11-7-2-1-6-8(12)5(3-14)4-15-10(6)9(7)13/h1-2,4H

InChI Key

PJNKPNCBXJJIIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=NC=C(C(=C21)Cl)C#N)F)Cl

Origin of Product

United States

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